molecular formula C9H5ClO3 B579727 6-Chloro-4-hydroxycoumarin CAS No. 19484-57-2

6-Chloro-4-hydroxycoumarin

Cat. No.: B579727
CAS No.: 19484-57-2
M. Wt: 196.586
InChI Key: HUMZENGQNOATEQ-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin, characterized by the presence of a chlorine atom at the 6th position of the coumarin ring. This compound is known for its significant role in organic synthesis and its potential biological activities. It is a part of the coumarin family, which is widely recognized for its diverse pharmacological properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Chloro-4-hydroxycoumarin participates in various biochemical reactions, often acting as a precursor or intermediate in the synthesis of biologically active compounds . It interacts with enzymes such as Fe/Acetic acid (AcOH) catalyzed systems, facilitating the synthesis of compounds like 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles . Additionally, it may be involved in the synthesis of 6-(coumarinyl-1-aryl-propionyl)benzoxazinones . These interactions highlight the compound’s role in complex biochemical pathways, contributing to the formation of various bioactive molecules.

Cellular Effects

This compound exhibits significant effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, coumarin derivatives, including this compound, have been studied for their potential anticancer properties, impacting apoptosis-mediated cell death in cancer cell lines . The compound’s ability to modulate cellular functions makes it a valuable subject for research in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, the compound’s hydroxyl group at the 4-position and the chloro substituent at the 6-position contribute to its reactivity and binding affinity with target enzymes . These interactions can lead to changes in gene expression and modulation of biochemical pathways, further elucidating its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that coumarin derivatives, including this compound, exhibit antioxidant properties, which can be sustained over extended periods . The compound’s stability may vary depending on environmental conditions, such as pH and temperature, affecting its efficacy in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as antioxidant and anticancer activities . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. The compound may undergo hydroxylation, methylation, and glycosylation, leading to the formation of various metabolites . These metabolic processes can alter the compound’s biological activity, influencing its therapeutic potential and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall efficacy and toxicity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxycoumarin typically involves the chlorination of 4-hydroxycoumarin. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-hydroxycoumarin undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a ketone or reduced to form a methoxy group.

    Acylation and Alkylation: The hydroxyl group can be acylated or alkylated to introduce different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Acylation and Alkylation: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties.

Scientific Research Applications

6-Chloro-4-hydroxycoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its anticoagulant, antibacterial, and antifungal properties.

    Industry: It is used in the production of dyes, optical brighteners, and fluorescent markers.

Comparison with Similar Compounds

    4-Hydroxycoumarin: The parent compound, known for its anticoagulant properties.

    6-Bromo-4-hydroxycoumarin: A brominated derivative with similar biological activities.

    7-Hydroxycoumarin: Another hydroxycoumarin derivative with distinct photochemical properties.

Uniqueness: 6-Chloro-4-hydroxycoumarin is unique due to the presence of the chlorine atom, which enhances its reactivity and binding affinity to various molecular targets. This makes it a valuable compound in the synthesis of biologically active molecules and in the study of enzyme inhibition mechanisms.

Properties

IUPAC Name

6-chloro-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMZENGQNOATEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715781
Record name 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19484-57-2
Record name 6-Chloro-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-hydroxycoumarin
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Q & A

Q1: What are the potential applications of 6-chloro-4-hydroxycoumarin in medicinal chemistry?

A1: Research suggests that this compound can be used as a scaffold to synthesize various derivatives with potential biological activities. For instance, it has been utilized in the synthesis of benzopyrano(4,3-d)pyrimidine derivatives, which exhibit promising antimicrobial activities, including antibacterial, antifungal, and antitubercular properties []. Additionally, this compound derivatives complexed with nickel and enrofloxacin have shown enhanced antitubercular activity against Mycobacterium tuberculosis []. Further research is ongoing to explore its potential in developing novel therapeutic agents.

Q2: How does the structure of this compound lend itself to forming complex organic molecules?

A2: The structure of this compound features reactive sites that can participate in various chemical reactions. For example, it can react with carbon subsulphide (C3S2) to yield polythiopyrones and thiazinethiones []. This reactivity makes it a valuable starting material for synthesizing complex heterocyclic compounds with potential biological activities.

Q3: Have there been any studies on the structure-activity relationships (SAR) of this compound derivatives?

A3: While the provided abstracts don't delve deep into specific SAR studies, the synthesis of various derivatives, like the benzopyrano(4,3-d)pyrimidines [] and nickel complexes with enrofloxacin [], suggests an inherent interest in understanding how structural modifications influence biological activity. These studies likely involve analyzing the impact of different substituents on the coumarin core on factors like target binding, potency, and selectivity.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Researchers rely on various spectroscopic and analytical techniques to characterize this compound and its derivatives. Common methods include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the magnetic properties of atomic nuclei, both 1H and 13C NMR are commonly used [, , ].* Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [, , ].* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound [, , ].* Elemental Analysis: Confirms the elemental composition of the compound [].

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